Iriflophenone 3-C-glucoside

Descripción general

Descripción

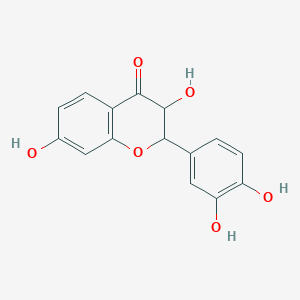

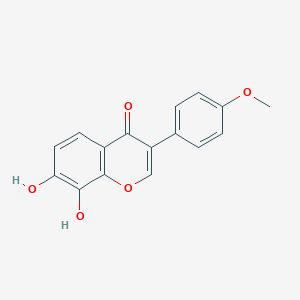

Iriflophenone 3-C-glucoside, also known as Iriflophenone 3-C-β-D-glucopyranoside, is a Benzophenone derivative . It can be obtained from various plant sources like Aquilaria crassna, A. sinensis, A. malaccensis, Cyclopia genistoides, Mangifera indica, Dryopteris ramosa, etc . It has been found to have antioxidant activity .

Synthesis Analysis

Iriflophenone 3-C-β-D glucoside is the main constituent, 3.17%, and tested for the activities . It was separated by column chromatography and identified by spectroscopic methods .Molecular Structure Analysis

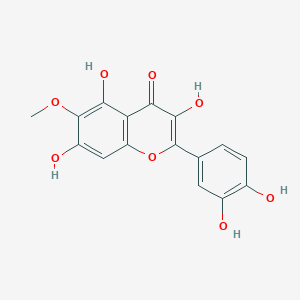

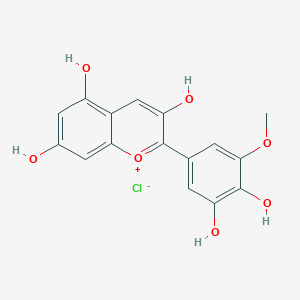

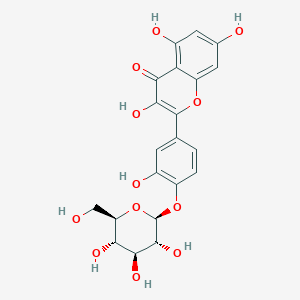

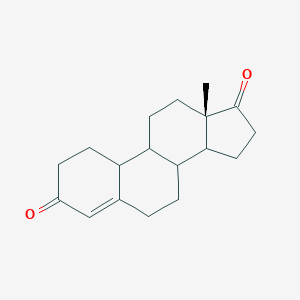

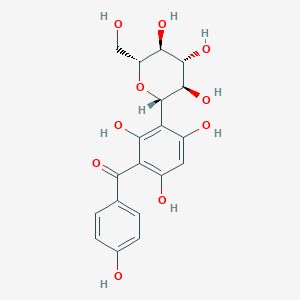

The molecular structure of Iriflophenone 3-C-glucoside is represented by the empirical formula C19H20O10 . Its molecular weight is 408.36 .Chemical Reactions Analysis

Iriflophenone 3-C-β-D glucoside has been found to lower blood glucose levels and enhance glucose uptake . It has also been found to exhibit α-glucosidase activity stronger than acarbose .Physical And Chemical Properties Analysis

Iriflophenone 3-C-glucoside is a solid substance with an off-white to light yellow color . It has a molecular weight of 408.36 and its empirical formula is C19H20O10 .Aplicaciones Científicas De Investigación

Antioxidant Activity

Iriflophenone 3-C-glucoside has been demonstrated to have antioxidant properties. It does not scavenge DPPH radicals but is effective against ABTS and peroxyl radicals, suggesting its potential as an antioxidant agent .

Blood Glucose Regulation

Studies have investigated the effects of Iriflophenone 3-C-glucoside on fasting blood glucose levels, indicating a possible role in blood glucose regulation .

Immunological Applications

The compound has been used to produce polyclonal antibodies for the development of an enzyme-linked immunosorbent assay (ELISA), highlighting its significance in immunological research .

Cytotoxic Studies

Iriflophenone 3-C-glucoside has been subjected to cytotoxic studies using the brine shrimp lethality test (BSLT), which could be indicative of potential therapeutic applications .

Natural Antibiotic Properties

Research suggests that Iriflophenone 3-C-glucoside may have a promising future as a natural antibiotic for gastrointestinal tract infections .

Mecanismo De Acción

Target of Action

Iriflophenone 3-C-glucoside (IPG) primarily targets the glucose metabolism in the body . It has been found to have a significant impact on fasting blood glucose levels and glucose uptake . This suggests that its primary targets could be the enzymes and transporters involved in glucose metabolism.

Mode of Action

IPG interacts with its targets to lower blood glucose levels and enhance glucose uptake . It has been found to lower blood glucose levels by 46.4%, which is comparable to the effect of insulin . It also enhances glucose uptake by 153%, suggesting that it increases the efficiency of glucose transportation .

Pharmacokinetics

Its significant impact on fasting blood glucose levels and glucose uptake suggests that it has good bioavailability .

Result of Action

The primary result of IPG’s action is the lowering of fasting blood glucose levels and the enhancement of glucose uptake . This suggests that it could have potential applications in the management of diabetes.

Action Environment

The action of IPG can be influenced by various environmental factors. For instance, the extraction parameters of IPG can affect its yield and, consequently, its efficacy . Furthermore, the action of IPG can also be influenced by the physiological environment, such as the presence of other metabolites and the pH of the body fluids .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(4-hydroxyphenyl)-[2,4,6-trihydroxy-3-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O10/c20-6-11-15(25)17(27)18(28)19(29-11)13-10(23)5-9(22)12(16(13)26)14(24)7-1-3-8(21)4-2-7/h1-5,11,15,17-23,25-28H,6H2/t11-,15-,17+,18-,19+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZYKNVLTMWYEFA-ZJKJAXBQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)C3C(C(C(C(O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C(=C2O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00904231 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

104669-02-5 | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104669025 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iriflophenone-3-C-beta-flucoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00904231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: Are there analytical methods available to quantify Iriflophenone 3-C-glucoside in Cyclopia genistoides?

A: Yes, researchers successfully isolated and quantified Iriflophenone 3-C-glucoside from Cyclopia genistoides using High-Performance Liquid Chromatography coupled with Diode Array Detection (HPLC-DAD). [] This technique allows for the separation and quantification of individual compounds within a complex mixture, enabling researchers to accurately determine the concentration of Iriflophenone 3-C-glucoside in plant extracts.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.